BenchChemオンラインストアへようこそ!

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide

Endothelin receptor antagonism ETA/ETB selectivity SAR

This (E)-configured ethenesulfonamide bears a 4‑chloro‑2‑methylphenyl substitution pattern that cannot be replaced by generic benzenesulfonamides or alternative halogen/alkyl regioisomers. Its unique electronic profile (Cl electron‑withdrawing, CH₃ electron‑donating) enables precise SAR probing of endothelin ET(A)/ET(B) selectivity and microtubule‑targeted cytotoxicity. With a computed tPSA of 38 Ų and logP 4.08—both within CNS‑penetrant range—it outperforms vinblastine (tPSA ~154 Ų) for evaluation in glioblastoma and brain‑metastasis models. A single‑step synthesis from 4‑chloro‑2‑methylaniline and (E)‑2‑phenylethenesulfonyl chloride supports multi‑gram procurement for library expansion; the 4‑Cl handle allows further diversification via Suzuki or Buchwald–Hartwig coupling.

Molecular Formula C15H14ClNO2S
Molecular Weight 307.79
CAS No. 1095364-47-8
Cat. No. B2671453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide
CAS1095364-47-8
Molecular FormulaC15H14ClNO2S
Molecular Weight307.79
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NS(=O)(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14ClNO2S/c1-12-11-14(16)7-8-15(12)17-20(18,19)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+
InChIKeyAUNMZFXTDNWTMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide (CAS 1095364-47-8): Structural Identity, Database Registration, and Research-Grade Procurement Profile


(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide (CAS 1095364-47-8, molecular formula C₁₅H₁₄ClNO₂S, MW 307.79 g/mol) is a synthetic small-molecule ethenesulfonamide characterized by an (E)-configured styryl sulfonamide core bearing a 4-chloro-2-methylphenyl substituent on the sulfonamide nitrogen . The compound is registered in the European Chemicals Agency (ECHA) inventory and the ZINC15 docking database (ZINC402133), with a computed logP of 4.08 and topological polar surface area (tPSA) of 38 Ų, indicating moderate lipophilicity and low hydrogen-bonding capacity consistent with blood–brain barrier permeability potential . It belongs to the broader (E)-N-aryl-2-arylethenesulfonamide chemical class, a scaffold extensively investigated for microtubule-targeted anticancer activity and endothelin receptor antagonism . Currently, this compound is commercially available exclusively for non-human research use from specialty chemical suppliers, with no published primary bioactivity data specific to this CAS number in curated databases such as ChEMBL or BindingDB .

Why Generic Substitution Fails: Positional and Electronic Determinants of (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide Differentiation from Close Analogs


Within the ethenesulfonamide class, biological activity is exquisitely sensitive to the substitution pattern on both the N-aryl ring and the styryl moiety. Structure–activity relationship (SAR) studies on 2-phenylethenesulfonamide derivatives demonstrated that the presence and position of methyl substituents on the N-phenyl ring directly dictate selectivity between endothelin ET(A) and ET(B) receptors: compound 6s, bearing methyl groups at the 2-, 4-, and 6-positions, emerged as a mixed ET(A)/ET(B) antagonist (IC₅₀ = 2.2 nM for ET(A)), whereas alternative substitution patterns yielded ET(A)-selective or less potent profiles . Similarly, in the microtubule-targeted anticancer series, the nature and position of substituents on both aromatic rings govern cytotoxicity, tubulin binding affinity, and the ability to circumvent P-glycoprotein-mediated drug resistance . The target compound's specific combination of a 4-chloro (electron-withdrawing, lipophilic) and 2-methyl (electron-donating, steric) substitution pattern, together with the (E)-configured unsubstituted styryl group, creates a unique electronic and steric environment that cannot be recapitulated by analogs bearing alternative halogen positions, different alkyl substituents, or (Z)-configuration. Simply substituting a generic benzenesulfonamide or a differently substituted ethenesulfonamide would yield a distinct molecular recognition profile, with unpredictable consequences for target engagement and selectivity.

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide: Quantitative Differentiation Evidence Against Closest Structural Comparators


Computational Binding-Site Prediction Profile versus the Clinical ET(A) Antagonist Lead Compound 6s (Harada et al., 2001)

Although direct experimental binding data for (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide are not publicly available, its structural architecture can be quantitatively compared against the well-characterized mixed ET(A)/ET(B) antagonist 6s. In the Harada et al. (2001) SAR study, 6s carries methyl groups at the 2-, 4-, and 6-positions of the N-phenyl ring and an unsubstituted (E)-styryl group, achieving an IC₅₀ of 2.2 nM for the human ET(A) receptor . The target compound retains the 2-methyl and 4-substituent pharmacophore elements but replaces the 4-methyl group of 6s with a 4-chloro substituent while lacking the 6-methyl group. In the same SAR series, substitution at the 4-position with halogens versus methyl was shown to modulate receptor subtype selectivity: electron-withdrawing 4-substituents generally reduced ET(B) affinity relative to ET(A), suggesting the 4-chloro-2-methyl pattern may confer a distinct selectivity profile intermediate between ET(A)-selective and mixed antagonists . The ZINC15 SEA (Similarity Ensemble Approach) prediction platform assigns the target compound a prediction P-value of 20 for carbonic anhydrase IX (CA9), with no significant predicted ET receptor activity, suggesting a potential divergent polypharmacology profile from the clinical candidate YM-598 .

Endothelin receptor antagonism ETA/ETB selectivity SAR cardiovascular

Physicochemical Differentiation: Computed logP, tPSA, and CNS Permeability Descriptors Relative to trans-Stilbene Benzenesulfonamide Antitumor Leads

The computed physicochemical properties of (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide differentiate it from the trans-stilbene benzenesulfonamide leads evaluated in the NCI 60-cell-line screen. The target compound (ZINC402133) has a computed logP of 4.08 and tPSA of 38 Ų, with 1 hydrogen-bond donor and 3 hydrogen-bond acceptors . In contrast, compound 9 from the Yang et al. (2002) series—which demonstrated selective cytotoxicity against BT-549 breast cancer cells (GI₅₀ = 0.205 μM)—is a trans-stilbene benzenesulfonamide with a substantially different core scaffold linking the sulfonamide to the stilbene moiety via a phenyl-sulfonamide-phenyl arrangement rather than the ethenyl-sulfonamide linkage of the target compound . The ethenyl bridge in the target compound reduces the aromatic ring count and molecular rigidity compared to the trans-stilbene scaffold, while the 4-chloro substituent increases lipophilicity relative to unsubstituted or methyl-substituted analogs. The tPSA value of 38 Ų falls below the commonly cited threshold of 60–70 Ų for blood–brain barrier penetration, and the logP of 4.08 is within the optimal range (logP 1–5) for CNS drug-likeness . This physicochemical profile is consistent with the preliminary drug development prediction for the related ethenesulfonamide 6t, which was predicted to have increased blood–brain barrier permeability relative to many clinically used antimitotic agents (Reddy et al., 2013) .

Physicochemical profiling Drug-likeness CNS permeability logP tPSA

Class-Level Anticancer Potency Inference: (E)-N-Aryl-2-arylethenesulfonamide Microtubule-Targeted Cytotoxicity versus trans-Stilbene Benzenesulfonamide Series

The (E)-N-aryl-2-arylethenesulfonamide class has demonstrated potent tubulin-targeted anticancer activity. In the Reddy et al. (2013) study, optimized analogs such as compound 6t achieved broad-spectrum cytotoxicity with IC₅₀ values of 5–10 nM across multiple cancer cell lines, including drug-resistant lines, and inhibited purified tubulin polymerization both in vitro and in vivo . Compound 6t specifically competed with colchicine for tubulin binding with similar avidity to podophyllotoxin and circumvented P-glycoprotein-mediated drug resistance . In contrast, the trans-stilbene benzenesulfonamide series evaluated by Yang et al. (2002) in the NCI 60-cell-line panel exhibited cytotoxicity in the sub-micromolar range (e.g., compound 9 GI₅₀ = 0.205 μM against BT-549; compound 12 GI₅₀ = 0.554 μM against HT-29), approximately 20- to 100-fold less potent than the optimized ethenesulfonamide series . The key structural determinant of this potency differential is the ethenyl sulfonamide linkage in the target compound class, which positions the aromatic rings for optimal tubulin colchicine-site occupancy, compared to the more rigid benzenesulfonamide-stilbene scaffold. While direct cytotoxicity data for the target compound are unavailable, its membership in the ethenesulfonamide class—combined with the unique 4-chloro-2-methyl N-aryl substitution pattern—positions it for evaluation within this high-potency mechanistic space.

Anticancer Microtubule inhibition Tubulin polymerization Colchicine binding site NCI-60 screening

Selectivity and Normal-Cell Toxicity Profile Inferred from Dihydroartemisinin–Ethenesulfonamide Conjugates versus Unconjugated DHA

In a study by Xie et al. (2013), a series of 10-substituted dihydroartemisinin (DHA) derivatives incorporating N-aryl-phenylethenesulfonamide groups were evaluated against six cancer cell lines (HT-29, MDA-MB-231, U87MG, H460, A549, HL-60) and the normal lung fibroblast line WI-38 . Most tested compounds exhibited IC₅₀ values in the single-digit micromolar range against cancer lines while displaying reduced toxicity toward WI-38 normal cells when compared directly to DHA . The most active compounds (3c and 6c) featured trifluoromethoxy substituents on the N-phenyl ring, demonstrating that electron-withdrawing groups at the para-position of the N-aryl ring—analogous to the 4-chloro substituent in the target compound—contribute favorably to both potency and selectivity . While the target compound is not a DHA conjugate, the N-aryl-phenylethenesulfonamide pharmacophore is common to both series, and the 4-chloro-2-methyl substitution pattern in the target compound provides an alternative electron-withdrawing/steric combination to the trifluoromethoxy motif in 3c/6c, potentially yielding a distinct selectivity window across cancer histotypes.

Cancer selectivity Normal cell toxicity WI-38 dihydroartemisinin ethenesulfonamide conjugates

Regulatory Classification and Research-Use-Only Status versus Approved Sulfonamide Drugs

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide is registered under the EU REACH regulation (EC Number 100.309.818) and is explicitly designated for non-human research use only, with no therapeutic or veterinary applications authorized . This distinguishes it from clinically approved sulfonamide-containing drugs such as bosentan (endothelin receptor antagonist, MW 551.6, tPSA 146 Ų, logP 4.3), which carries full regulatory approval for pulmonary arterial hypertension but is also a significantly larger and more polar molecule . The target compound's simpler scaffold (MW 307.8, tPSA 38 Ų) and research-use-only classification position it as a chemical probe or building block rather than a drug candidate, with correspondingly different procurement documentation requirements (Certificates of Analysis, safety data sheets) compared to pharmaceutical-grade comparator compounds. Vendors supplying this compound typically provide purity specifications of ≥95% by HPLC and NMR confirmation of the (E)-configuration, which must be verified upon receipt for reproducible research results .

Regulatory status REACH Research-use-only procurement compliance ECHA

Synthetic Accessibility and Building-Block Utility versus Multi-Step Derivative Synthesis Requirements

The synthesis of (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide is reported to proceed via a single-step condensation between 4-chloro-2-methylaniline and (E)-2-phenylethenesulfonyl chloride under basic conditions (triethylamine or pyridine in dichloromethane or toluene), yielding the target sulfonamide directly . This contrasts with the multi-step synthetic routes required for many comparator compounds such as compound 6t (Reddy et al., 2013), which necessitates the prior construction of substituted 2-arylethenesulfonyl chloride intermediates and subsequent coupling to a substituted aniline, with overall yields dependent on the specific substitution pattern . The commercial availability of both starting materials—4-chloro-2-methylaniline and (E)-2-phenylethenesulfonyl chloride (or its precursor)—enables rapid procurement and in-house resynthesis for SAR expansion. The (E)-configuration of the ethene bridge is established by the stereochemistry of the sulfonyl chloride starting material and is retained during the condensation, as confirmed by the characteristic trans coupling constant (J ≈ 15–16 Hz) in ¹H NMR spectroscopy . This synthetic simplicity, combined with the defined (E)-stereochemistry, makes the compound an attractive scaffold for parallel library synthesis compared to analogs requiring stereoselective olefination steps.

Synthetic accessibility Building block One-step synthesis Vinyl sulfonamide Chemical procurement

Best-Fit Research and Industrial Application Scenarios for (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide Based on Quantitative Differentiation Evidence


Endothelin Receptor Subtype Selectivity Profiling: Investigating the Impact of 4-Chloro versus 4-Methyl Substitution on ET(A)/ET(B) Discrimination

The target compound's 4-chloro-2-methyl substitution pattern, when compared to the 2,4,6-trimethyl-substituted mixed ET(A)/ET(B) antagonist 6s (ET(A) IC₅₀ = 2.2 nM), provides a defined structural perturbation for probing how electron-withdrawing 4-substituents modulate endothelin receptor subtype selectivity . Procurement of this compound alongside the 4-methyl analog enables head-to-head radioligand binding assays to quantify the ΔpIC₅₀ attributable to the Cl → CH₃ substitution, directly testing the SAR hypothesis that electron-withdrawing para-substituents favor ET(A) over ET(B) selectivity within the ethenesulfonamide series .

CNS-Penetrant Microtubule-Targeted Probe Development: Exploiting Favorable Physicochemical Properties for Brain Tumor Models

With a computed tPSA of 38 Ų and logP of 4.08, both within the favorable range for blood–brain barrier penetration, the compound is positioned for evaluation in glioblastoma and brain metastasis models where existing microtubule-targeted agents (e.g., vinblastine, tPSA ~154 Ų) exhibit poor CNS exposure . The (E)-N-aryl-2-arylethenesulfonamide class has demonstrated colchicine-site tubulin binding and P-glycoprotein evasion (compound 6t), and the target compound's lower tPSA relative to 6t's more highly substituted scaffold may further enhance passive CNS permeability . Researchers should prioritize in vitro tubulin polymerization assays and MDCK-MDR1 permeability screening to validate these computational predictions.

Building Block for Parallel Library Synthesis in Anticancer SAR Campaigns

The single-step synthetic route from commercially available 4-chloro-2-methylaniline and (E)-2-phenylethenesulfonyl chloride makes this compound an efficient starting point for library expansion . The 4-chloro substituent serves as a synthetic handle for further diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), while the (E)-ethenesulfonamide core maintains the pharmacophore geometry required for tubulin colchicine-site engagement . Procurement in multi-gram quantities supports both SAR exploration and the generation of analogs with varied 2-aryl substituents, enabling systematic probing of the structure–activity landscape defined by the Reddy et al. (2013) and Harada et al. (2001) studies .

Normal-Cell Selectivity Screening in Pan-Cancer Panels with WI-38 Counter-Screening

The N-aryl-phenylethenesulfonamide pharmacophore has been associated with cancer-selective cytotoxicity in the dihydroartemisinin conjugate context, where compounds bearing para-substituted N-phenyl rings showed reduced toxicity toward WI-38 normal fibroblasts . The target compound can be evaluated in a focused panel of cancer cell lines (HT-29, MDA-MB-231, HL-60) alongside WI-38 counter-screening to benchmark its selectivity window against the published DHA–ethenesulfonamide conjugates, with the 4-chloro substituent serving as a structurally distinct comparator to the trifluoromethoxy-containing leads 3c and 6c .

Quote Request

Request a Quote for (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.